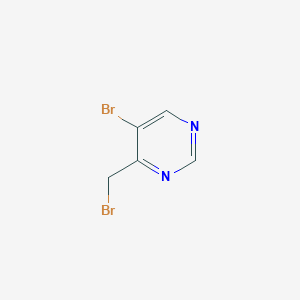

5-Bromo-4-(bromomethyl)pyrimidine

Description

5-Bromo-4-(bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 5 and 4-(bromomethyl) makes this compound particularly interesting for various chemical reactions and applications.

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

5-bromo-4-(bromomethyl)pyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c6-1-5-4(7)2-8-3-9-5/h2-3H,1H2 |

InChI Key |

URHOTCNLLREIPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(bromomethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-(methyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Coupling: Formation of biaryl or styrene derivatives.

Reduction: Formation of 4-methylpyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-(bromomethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins or with nucleotides in DNA, leading to inhibition of enzyme activity or disruption of DNA replication . This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

5-Bromopyrimidine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

4-(Bromomethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.

5-Bromo-2-(bromomethyl)pyrimidine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

5-Bromo-4-(bromomethyl)pyrimidine is unique due to the presence of both bromine atoms and the bromomethyl group, which provides versatility in chemical reactions. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

5-Bromo-4-(bromomethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The bromomethyl group at position 4 enhances its reactivity and potential biological interactions. The molecular formula is CHBrN, with a molecular weight of approximately 253.92 g/mol.

Synthesis

The synthesis of this compound typically involves bromination reactions on pyrimidine derivatives. Various synthetic pathways have been developed, focusing on optimizing yields and purity. The compound can be synthesized through multi-step reactions starting from simpler pyrimidine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo-pyrimidine derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines, particularly K562 (human chronic myeloid leukemia) and A549 (human lung cancer) cells. The MTT assay showed that several synthesized compounds exhibited IC values in the low micromolar range, indicating strong anti-proliferative effects .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5c | K562 | 0.25 |

| 5e | A549 | 0.30 |

| 6g | HCT116 | 0.45 |

The Bcr/Abl kinase inhibitory activity was also assessed, revealing that compounds such as 5c and 5e were potent inhibitors compared to Dasatinib, a standard treatment for chronic myeloid leukemia .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have shown promise in anti-inflammatory applications. Research indicates that some derivatives inhibit nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both critical in inflammatory processes .

Table 2: Anti-inflammatory Activity

| Compound | iNOS Inhibition (IC, µM) | NF-κB Inhibition (IC, µM) |

|---|---|---|

| Compound A | 19.0 ± 1.4 | 34.0 ± 8.5 |

| Compound B | NA | 90.0 ± 14.1 |

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers synthesized a series of bromo-pyrimidine derivatives, including the target compound, and evaluated their effects on K562 cells using the MTT assay. The results indicated that these compounds could serve as lead candidates for developing new leukemia treatments .

- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of pyrimidine derivatives, noting that certain compounds significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.